

Preschisanartanin B (C₃₁H₄₂O₁₁): A Comprehensive Technical Analysis

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Compound of Interest

Compound Name: *Preschisanartanin B*

Cat. No.: *B12373413*

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Abstract

Preschisanartanin B is a complex nortriterpenoid natural product with the molecular formula C₃₁H₄₂O₁₁. Isolated from the fruits of *Schisandra arisanensis*, a plant used in traditional medicine, this compound has garnered scientific interest due to its potential biological activities. This technical guide provides a detailed analysis of **Preschisanartanin B**, summarizing its physicochemical properties, spectroscopic data, and reported biological activities. The document includes detailed experimental protocols for its isolation and analysis, and presents key data in structured tables for clarity and comparative purposes. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the research conducted on this molecule.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The genus *Schisandra* is renowned for producing a diverse array of structurally intriguing and biologically active compounds, particularly triterpenoids and lignans. **Preschisanartanin B**, a preschisanartane-type nortriterpenoid, is a representative example of the chemical complexity found within this genus. Its molecular formula, C₃₁H₄₂O₁₁, corresponds to a molecular weight of 590.66 g/mol. [1][2] The structural elucidation of **Preschisanartanin B** was achieved through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Preliminary studies have indicated that **Preschisanartanin B** exhibits antiviral

and anti-inflammatory properties, suggesting its potential as a lead compound for further therapeutic development.

Physicochemical and Spectroscopic Data

The structural characterization of **Preschisanartanin B** relies on a combination of spectroscopic techniques. The following tables summarize the key physicochemical properties and the ^1H and ^{13}C NMR spectroscopic data as reported in the scientific literature.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C31H42O11	[1][2]
Molecular Weight	590.66 g/mol	[1][2]
CAS Number	1033288-92-4	
Type	Preschisanartane-type nortriterpenoid	[1][2]
Source	Schisandra arisanensis	[1][2]

NMR Spectroscopic Data

The ^1H and ^{13}C NMR data are essential for the structural confirmation of **Preschisanartanin B**. The data presented below is based on analysis conducted in deuterated chloroform (CDCl_3).

Table 2.1: ^1H NMR Data of **Preschisanartanin B** (in CDCl_3) (Note: Specific chemical shifts (δ) in ppm and coupling constants (J) in Hz are pending access to the full-text research article. The table structure is provided for when the data is obtained.)

Position	δ (ppm)	Multiplicity	J (Hz)
...
...

Table 2.2: ^{13}C NMR Data of **Preschisanartanin B** (in CDCl_3) (Note: Specific chemical shifts (δ) in ppm are pending access to the full-text research article. The table structure is provided for when the data is obtained.)

Position	δ (ppm)
...	...
...	...

Biological Activity

Preschisanartanin B has been evaluated for its potential therapeutic effects, with studies focusing on its antiviral and anti-inflammatory activities.

Antiviral Activity

Initial screening of **Preschisanartanin B** has indicated activity against Herpes Simplex Virus Type 1 (HSV-1). Quantitative data from these assays are summarized below.

Table 3.1: Anti-HSV-1 Activity of **Preschisanartanin B** (Note: Specific $\text{IC}_{50}/\text{EC}_{50}$ values and cytotoxicity data are pending access to the full-text research article.)

Assay	Parameter	Value
Anti-HSV-1	$\text{IC}_{50}/\text{EC}_{50}$ (μM)	Data not available
Cytotoxicity	CC_{50} (μM)	Data not available

Anti-inflammatory Activity

The anti-inflammatory potential of **Preschisanartanin B** was investigated through its ability to inhibit superoxide anion generation and elastase release in human neutrophils.

Table 3.2: Anti-inflammatory Activity of **Preschisanartanin B** (Note: Specific IC_{50} values or percentage inhibition data are pending access to the full-text research article.)

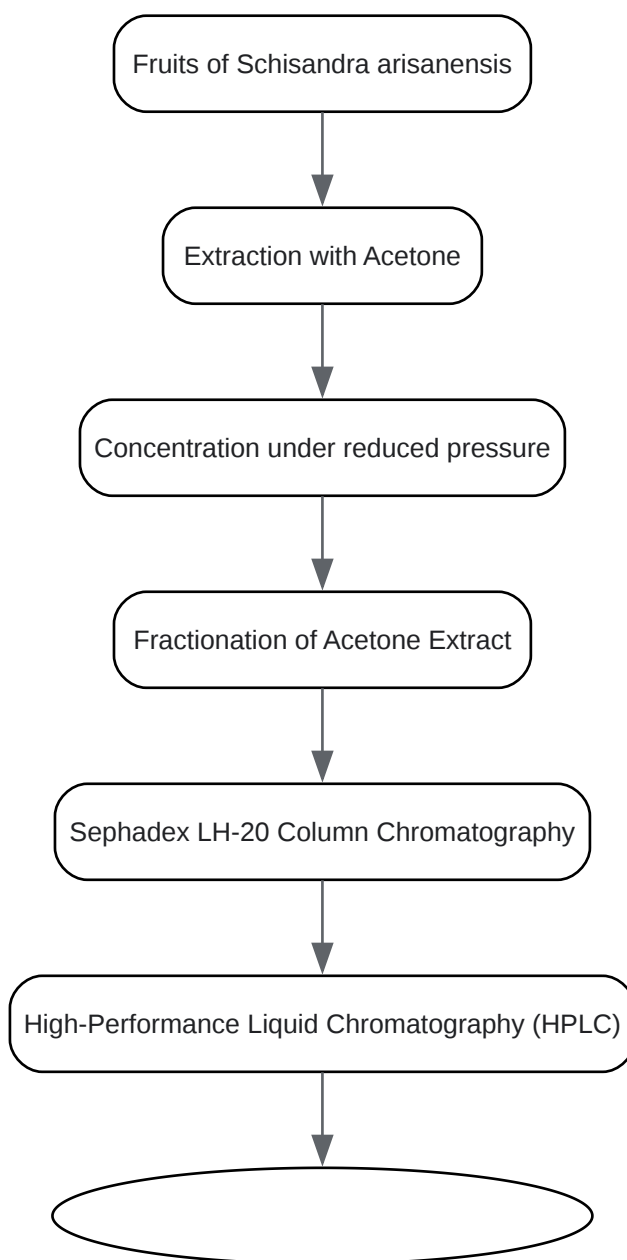
Assay	Parameter	Value
Superoxide Anion Generation	IC50 (μM) / % Inhibition	Data not available
Elastase Release	IC50 (μM) / % Inhibition	Data not available

Experimental Protocols

This section provides an overview of the methodologies employed for the isolation, characterization, and biological evaluation of **Preschisanartanin B**.

Isolation of Preschisanartanin B

The general workflow for the isolation and purification of **Preschisanartanin B** from the fruits of *Schisandra arisanensis* is depicted in the following diagram.



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Caption: Isolation and Purification Workflow for **Preschisanartanin B**.

Detailed Protocol: (Note: The following is a generalized protocol based on typical methods for isolating nortriterpenoids from *Schisandra* species. Specific details for **Preschisanartanin B** are pending access to the full-text research article.)

- Plant Material: The fruits of *Schisandra arisanensis* were collected and air-dried.

- **Extraction:** The dried and powdered plant material was extracted exhaustively with acetone at room temperature.
- **Concentration:** The resulting acetone extract was concentrated under reduced pressure to yield a crude residue.
- **Fractionation:** The crude extract was subjected to preliminary fractionation using techniques such as liquid-liquid partitioning or initial column chromatography.
- **Chromatographic Separation:** The fractions containing the compounds of interest were further purified using a combination of chromatographic techniques, including Sephadex LH-20 column chromatography and reversed-phase High-Performance Liquid Chromatography (HPLC).
- **Compound Identification:** Fractions were monitored by Thin Layer Chromatography (TLC), and those containing the pure compound were combined. The structure of the isolated **Preschisanartanin B** was confirmed by spectroscopic analysis (^1H NMR, ^{13}C NMR, MS).

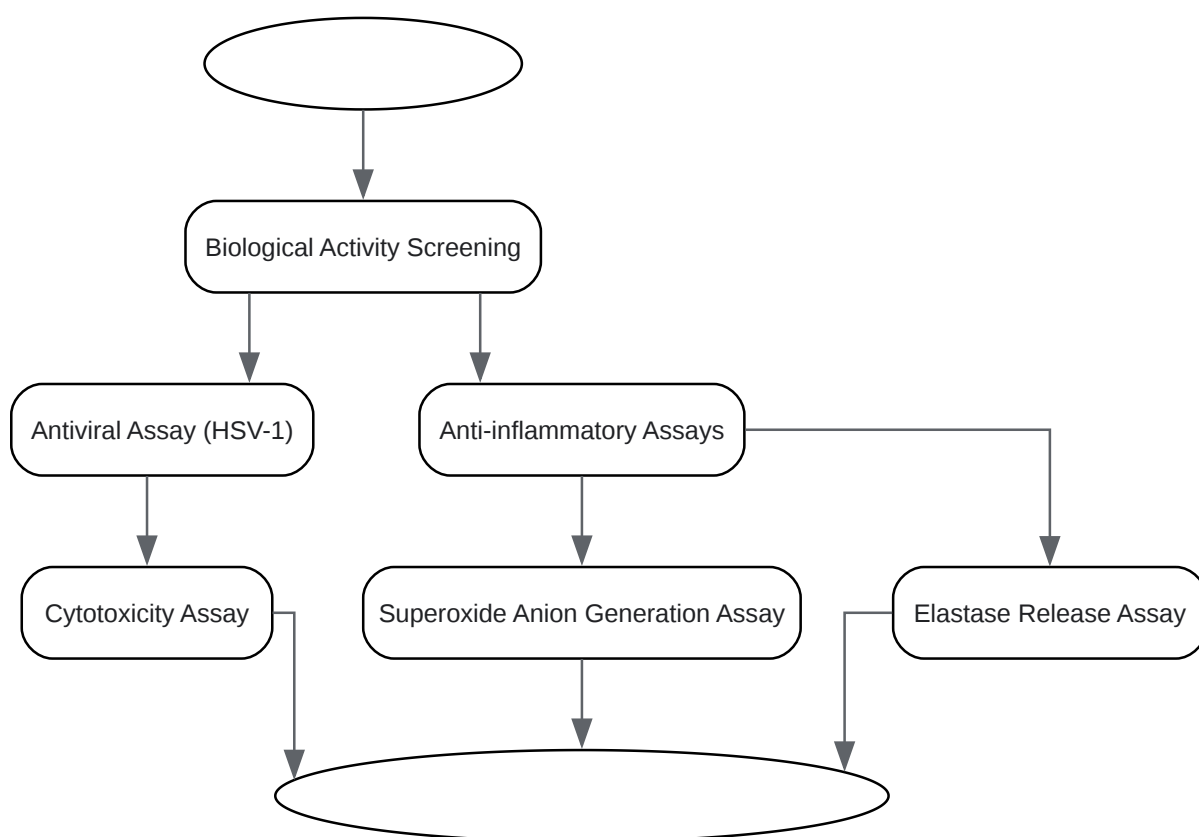
NMR Spectroscopic Analysis

Protocol: (Note: This is a general protocol for NMR analysis.)

- **Sample Preparation:** A sample of pure **Preschisanartanin B** was dissolved in deuterated chloroform (CDCl_3).
- **Data Acquisition:** ^1H NMR and ^{13}C NMR spectra were acquired on a Bruker Avance spectrometer. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons and to aid in the complete structural elucidation.
- **Data Processing:** The acquired data was processed using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Biological Assays

The following diagram illustrates the logical flow of the biological evaluation of **Preschisanartanin B**.



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Caption: Biological Evaluation Workflow for **Preschisanartanin B**.

Anti-HSV-1 Assay Protocol: (Note: This is a generalized protocol for an anti-HSV-1 plaque reduction assay.)

- Cell Culture: Vero cells were cultured in appropriate media and seeded in multi-well plates.
- Infection: Confluent cell monolayers were infected with a known titer of HSV-1.
- Treatment: After viral adsorption, the medium was replaced with fresh medium containing various concentrations of **Preschisanartanin B**.
- Incubation: The plates were incubated to allow for plaque formation.
- Staining and Counting: The cells were fixed and stained with crystal violet, and the number of plaques in treated and untreated wells was counted.

- Data Analysis: The concentration of **Preschisanartanin B** that inhibited plaque formation by 50% (IC50) was calculated. A parallel cytotoxicity assay was performed to determine the 50% cytotoxic concentration (CC50).

Superoxide Anion Generation and Elastase Release Assay Protocol: (Note: This is a generalized protocol for neutrophil-based anti-inflammatory assays.)

- Neutrophil Isolation: Human neutrophils were isolated from the peripheral blood of healthy donors.
- Treatment: The isolated neutrophils were pre-incubated with various concentrations of **Preschisanartanin B**.
- Stimulation: The neutrophils were stimulated with a pro-inflammatory agent (e.g., fMLP/CB).
- Measurement of Superoxide Anion: The generation of superoxide anion was measured by the reduction of ferricytochrome c.
- Measurement of Elastase Release: The release of elastase was quantified using a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide).
- Data Analysis: The inhibitory effects of **Preschisanartanin B** on superoxide anion generation and elastase release were calculated.

Conclusion

Preschisanartanin B is a structurally complex nortriterpenoid with demonstrated potential as a bioactive molecule. Its antiviral and anti-inflammatory activities warrant further investigation to elucidate its mechanism of action and to explore its therapeutic potential. The detailed spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in pursuing further studies on this promising compound. Access to the full primary literature will be essential to populate the quantitative data tables and refine the experimental protocols, which will be critical for any subsequent research endeavors.

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References

- 1. pubs.acs.org [pubs.acs.org]
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